molecular formula C8H12N2O2 B3045855 methyl 1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1150618-50-0

methyl 1-isopropyl-1H-imidazole-4-carboxylate

Cat. No. B3045855
M. Wt: 168.19 g/mol
InChI Key: FPISVJZHEXEKFZ-UHFFFAOYSA-N
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Patent
US07754742B2

Procedure details

Add sodium hydride (2.87 g, 71.7 mmol, 60% in mineral oil) portion-wise over 10 minutes to a cooled (0° C.) solution of 1H-imidazole-4-carboxylic acid methyl ester (6.03 g, 47.8 mmol) in dimethylformamide (150 ml). Remove the cooling bath and stir at room temperature for 4.5 hrs. Cool the mixture to 0° C. and add isopropyl iodide (8.94 g, 52.6 mmol) dropwise over 10 min. Remove the cooling bath and stir at room temperature for 20 hrs. Quench the mixture with saturated aqueous ammonium chloride and extract with ethyl acetate (3×). Wash the combined extracts with brine, dry over sodium sulfate, filter and concentrate under reduced pressure to give an oil. Purify the oil by flash chromatography (silica gel) eluting with 25% acetone/hexanes to provide the product as an oil (1.41 g, 8.4 mmol, 17% yield). M/S (m/z): 169 (M+H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8.94 g
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([C:7]1[N:8]=[CH:9][NH:10][CH:11]=1)=[O:6].[CH:12](I)([CH3:14])[CH3:13]>CN(C)C=O>[CH3:3][O:4][C:5]([C:7]1[N:8]=[CH:9][N:10]([CH:12]([CH3:14])[CH3:13])[CH:11]=1)=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
6.03 g
Type
reactant
Smiles
COC(=O)C=1N=CNC1
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
8.94 g
Type
reactant
Smiles
C(C)(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 4.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the cooling bath
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 0° C.
CUSTOM
Type
CUSTOM
Details
Remove the cooling bath
STIRRING
Type
STIRRING
Details
stir at room temperature for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Quench the mixture with saturated aqueous ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (3×)
WASH
Type
WASH
Details
Wash the combined extracts with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purify the oil by flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with 25% acetone/hexanes

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC(=O)C=1N=CN(C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.4 mmol
AMOUNT: MASS 1.41 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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